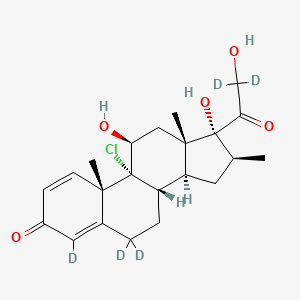

Beclomethasone-d5

Description

BenchChem offers high-quality Beclomethasone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beclomethasone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKJKDGKREAPL-PAEDUFRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Beclomethasone-d5 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Beclomethasone-d5, a deuterated analog of the synthetic corticosteroid Beclomethasone. Its primary application in research is as an internal standard for the highly sensitive and accurate quantification of Beclomethasone and its metabolites in biological matrices using mass spectrometry. This document outlines its core properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual representations of relevant workflows and biological pathways.

Introduction to Beclomethasone-d5

Beclomethasone-d5 is a stable isotope-labeled version of Beclomethasone, a potent glucocorticoid receptor agonist with anti-inflammatory properties.[1] In Beclomethasone-d5, five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Beclomethasone but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled (endogenous or administered) drug in a mass spectrometer, making it an ideal internal standard for quantitative analysis.

The primary use of Beclomethasone-d5 in research is to improve the accuracy and precision of bioanalytical methods.[2] When added to a biological sample at a known concentration, it co-elutes with the analyte of interest (Beclomethasone) during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible quantification.

Quantitative Analysis of Beclomethasone using Beclomethasone-d5 by LC-MS/MS

The following sections detail a validated experimental protocol for the quantification of Beclomethasone in human plasma using a deuterated internal standard. While the specific example utilizes Beclomethasone-d10, the methodology is directly applicable to Beclomethasone-d5 with adjustments to the mass-to-charge ratios in the mass spectrometer settings.[3]

Experimental Protocol

2.1.1. Sample Preparation

A solid-phase extraction (SPE) method is employed to isolate Beclomethasone and its internal standard from the plasma matrix.[3][4]

-

To a 450 µL aliquot of human plasma, add 50 µL of the Beclomethasone-d5 internal standard solution.

-

Add 400 µL of a suitable buffer and vortex to mix.

-

Load the sample onto a pre-conditioned reversed-phase SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent (e.g., acetonitrile) to remove interferences.

-

Elute the analyte and internal standard with 100% acetonitrile.

-

Dilute the eluent with water (1:1 v/v) before injection into the LC-MS/MS system.

2.1.2. Liquid Chromatography Conditions

The chromatographic separation is achieved using a reversed-phase C18 column.

| Parameter | Value |

| Column | Shim-pack™ GIST C18 column (50 x 2.1 mm, 3.0 µm) |

| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Oven Temperature | 40 °C |

| Injection Volume | 25 µL |

Table 1: Liquid Chromatography Parameters.

2.1.3. Mass Spectrometry Conditions

A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source is used for detection.

| Parameter | Value |

| Interface | ESI |

| Interface Voltage | 2 kV |

| Interface Temperature | 350 °C |

| MS Mode | MRM, Positive |

| Heat Block Temperature | 300 °C |

| Desolvation Line (DL) Temp | 120 °C |

| CID Gas | 230 kPa |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 18 L/min |

Table 2: Mass Spectrometry Parameters.

2.1.4. MRM Transitions

Specific precursor-to-product ion transitions are monitored for Beclomethasone and its deuterated internal standard. For Beclomethasone-d5, the precursor ion would be [M+H]+ with a mass approximately 5 units higher than that of unlabeled Beclomethasone. The product ions would be selected based on fragmentation patterns.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Beclomethasone | To be determined | To be determined | To be determined |

| Beclomethasone-d5 | To be determined | To be determined | To be determined |

Table 3: Illustrative MRM Transitions. Note: The specific m/z values for Beclomethasone-d5 need to be determined experimentally.

Method Validation Data

The analytical method is validated for linearity, accuracy, and precision according to regulatory guidelines.

2.2.1. Linearity

The calibration curve for Beclomethasone is linear over a specified concentration range.

| Parameter | Value |

| Calibration Curve Range | 5.00 pg/mL to 2000.00 pg/mL |

| Regression Model | Weighted linear regression (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 4: Linearity of the Analytical Method.

2.2.2. Accuracy and Precision

The accuracy and precision of the method are determined at different quality control (QC) concentrations.

| QC Level | Nominal Conc. (pg/mL) | Accuracy (% Nominal) | Precision (% RSD) |

| LLOQ QC | 5.03 | 100.99 | 11.97 |

| Low QC | Value | Value | Value |

| Medium QC | Value | Value | Value |

| High QC | Value | Value | Value |

Table 5: Intra-day Accuracy and Precision. Note: Specific values for LQC, MQC, and HQC would be determined during method validation.

Visualizing Experimental and Biological Processes

Experimental Workflow for Sample Analysis

The following diagram illustrates the key steps involved in the quantification of Beclomethasone in a biological sample using Beclomethasone-d5 as an internal standard.

Glucocorticoid Receptor Signaling Pathway

Beclomethasone exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). The following diagram illustrates the classical signaling pathway of glucocorticoid action.

Upon entering the cell, Beclomethasone binds to the glucocorticoid receptor (GR), which is located in the cytoplasm as part of a complex with heat shock proteins (Hsp). This binding event triggers a conformational change, leading to the dissociation of the Hsp proteins and the translocation of the activated GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory cytokines.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Preparation of Beclomethasone-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis route for Beclomethasone-d5, a deuterated analog of the synthetic corticosteroid Beclomethasone. Stable isotope-labeled compounds such as Beclomethasone-d5 are crucial internal standards for quantitative bioanalytical assays by mass spectrometry, enabling accurate pharmacokinetic and metabolic studies of the parent drug. This document outlines a plausible and scientifically sound synthetic pathway, detailed experimental protocols, and the necessary analytical techniques for the preparation and characterization of Beclomethasone-d5. The synthesis leverages the commercially available deuterated precursor, propionic anhydride-d5, and adapts established methods for the synthesis of Beclomethasone dipropionate.

Introduction

Beclomethasone is a potent glucocorticoid widely used for the treatment of asthma, allergic rhinitis, and other inflammatory conditions. To facilitate its quantitative analysis in biological matrices, a stable isotope-labeled internal standard is indispensable. Beclomethasone-d5, where five deuterium atoms are incorporated into one of the propionate ester side chains, serves this purpose. The increased mass of the deuterated analog allows for its clear differentiation from the unlabeled drug in mass spectrometric analyses, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.

This guide details a feasible synthetic approach to Beclomethasone-d5, starting from the readily available Beclomethasone and utilizing deuterated propionic anhydride.

Proposed Synthetic Pathway

The proposed synthesis of Beclomethasone-d5 involves a single-step esterification of Beclomethasone with propionic anhydride-d5. This reaction targets the hydroxyl groups at the C-17 and C-21 positions of the steroid core. For the synthesis of Beclomethasone-d5, a selective mono-esterification at the more reactive C-21 primary hydroxyl group would be the target. However, the more common internal standard is Beclomethasone dipropionate-d10, where both propionate groups are deuterated. The following protocol can be adapted for either synthesis by controlling the stoichiometry of the deuterated reagent. This guide will focus on the preparation of a d5-labeled beclomethasone, which can be achieved by reacting Beclomethasone 17-propionate with propionic anhydride-d5 or by carefully controlling the reaction conditions with Beclomethasone. A more straightforward approach to a well-defined d5 analog would be the synthesis of Beclomethasone 21-(propionate-d5) by reacting Beclomethasone with one equivalent of propionic anhydride-d5.

The overall proposed reaction is as follows:

Figure 1: Proposed synthesis pathway for Beclomethasone-d5.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of Beclomethasone-d5 based on established methods for the synthesis of Beclomethasone dipropionate.[1][2]

Materials and Reagents

| Reagent | Supplier | Purity |

| Beclomethasone | Commercially Available | >98% |

| Propionic Anhydride-d5 | Commercially Available | >98 atom % D |

| Pyridine | Anhydrous | >99.8% |

| 4-(Dimethylamino)pyridine (DMAP) | Commercially Available | >99% |

| Dichloromethane (DCM) | Anhydrous | >99.8% |

| Ethyl acetate | HPLC Grade | - |

| Hexane | HPLC Grade | - |

| Saturated sodium bicarbonate solution | - | - |

| Brine | - | - |

| Anhydrous sodium sulfate | - | - |

Synthesis of Beclomethasone-d5

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Beclomethasone (1 equivalent) in anhydrous pyridine.

-

Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents) as a catalyst.

-

Esterification: Slowly add propionic anhydride-d5 (1.1 equivalents for mono-esterification) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Beclomethasone-d5 can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified Beclomethasone-d5.

Characterization

The structure and purity of the synthesized Beclomethasone-d5 should be confirmed by the following analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms. The expected molecular ion peak would be at m/z corresponding to [M+H]+ or [M+Na]+ with an increase of 5 mass units compared to unlabeled Beclomethasone propionate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the position of the deuterium labels. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions in the propionate chain will be absent or significantly reduced. In the ¹³C NMR spectrum, the carbons attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3][4]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Beclomethasone-d5. Actual yields may vary depending on the reaction scale and optimization.

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by HPLC) | >98% |

| Deuterium Incorporation | >98 atom % D |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of Beclomethasone-d5.

Figure 2: Overall experimental workflow.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis and chemical preparation of Beclomethasone-d5. By following the outlined protocols, researchers and drug development professionals can reliably produce this essential internal standard for use in bioanalytical studies. The successful synthesis and characterization of Beclomethasone-d5 will contribute to the accurate and precise quantification of Beclomethasone in various biological matrices, ultimately supporting the development and safe use of this important corticosteroid.

References

- 1. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for preparing beclomethasone dipropionate product - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Beclomethasone: A Technical Guide to its Projected Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beclomethasone dipropionate (BDP) is a widely utilized inhaled corticosteroid for the management of asthma and other respiratory conditions. As a prodrug, it undergoes extensive metabolism to its active form, beclomethasone-17-monopropionate (B-17-MP). The therapeutic efficacy and systemic side-effect profile of BDP are intrinsically linked to its pharmacokinetic and metabolic characteristics. Deuteration, the strategic replacement of hydrogen with deuterium atoms at key metabolic sites, presents a promising avenue to favorably modulate the disposition of beclomethasone, potentially leading to an improved therapeutic index. This technical guide provides a comprehensive overview of the known pharmacokinetic and metabolic profile of beclomethasone and presents a projected profile for a deuterated analogue. Detailed experimental protocols are provided to enable the investigation and verification of these projections.

Introduction to Deuteration in Drug Development

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This seemingly minor difference in mass leads to a significantly stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In drug metabolism, the cleavage of C-H bonds is often a rate-limiting step, particularly in reactions mediated by cytochrome P450 (CYP) enzymes. By selectively replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be slowed, a phenomenon known as the kinetic isotope effect (KIE). This can result in:

-

Increased drug exposure (AUC): A slower metabolic clearance leads to higher and more sustained plasma concentrations.

-

Prolonged half-life (t½): The drug remains in the body for a longer period.

-

Reduced formation of metabolites: This can be advantageous if metabolites are inactive, toxic, or contribute to side effects.

-

Potentially altered metabolic pathways: Shunting metabolism away from the deuterated site may lead to the formation of different metabolites.

Pharmacokinetic and Metabolic Profile of Beclomethasone

Beclomethasone dipropionate is characterized by rapid and extensive metabolism. Following inhalation, a significant portion of the dose is deposited in the oropharynx and swallowed, while the remainder reaches the lungs.

Absorption and Bioavailability

BDP itself has low systemic bioavailability due to extensive first-pass metabolism in the gut and liver. The active metabolite, B-17-MP, however, has a higher systemic availability, which is a composite of absorption from the lungs and the gastrointestinal tract.

Distribution

Beclomethasone and its metabolites are distributed throughout the body. The volume of distribution for BDP is relatively small, while that of B-17-MP is significantly larger, indicating extensive tissue distribution. Plasma protein binding for B-17-MP is high.

Metabolism

The metabolism of BDP is a complex process involving multiple enzymes and pathways.

-

Esterases: BDP is rapidly hydrolyzed by esterases in the lung, liver, and other tissues to its active metabolite, B-17-MP, and the less active beclomethasone-21-monopropionate (B-21-MP). B-17-MP is further hydrolyzed to inactive beclomethasone (BOH)[1][2].

-

Cytochrome P450 (CYP) Enzymes: BDP and its metabolites are also substrates for CYP3A4 and CYP3A5. These enzymes mediate hydroxylation and dehydrogenation reactions, leading to the formation of inactive metabolites[3][4][5].

The primary metabolic pathways of beclomethasone dipropionate are illustrated below.

Excretion

Beclomethasone and its metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.

Quantitative Pharmacokinetic Data for Beclomethasone and its Metabolites

The following tables summarize the key pharmacokinetic parameters for non-deuterated beclomethasone dipropionate and its active metabolite, beclomethasone-17-monopropionate.

Table 1: Pharmacokinetic Parameters of Beclomethasone Dipropionate (BDP) in Humans

| Parameter | Intravenous Administration | Inhaled Administration | Oral Administration |

| Clearance (CL) | ~150 L/h | - | - |

| Volume of Distribution (Vd) | ~20 L | - | - |

| Elimination Half-life (t½) | ~0.5 h | - | - |

| Absolute Bioavailability | 100% | ~2% | Negligible |

Table 2: Pharmacokinetic Parameters of Beclomethasone-17-Monopropionate (B-17-MP) in Humans

| Parameter | Following Intravenous BDP | Following Inhaled BDP | Following Oral BDP |

| Clearance (CL) | ~120 L/h | - | - |

| Volume of Distribution (Vd) | ~424 L | - | - |

| Elimination Half-life (t½) | ~2.7 h | ~2.8 - 4 h | ~8.8 h |

| Absolute Bioavailability | - | ~62% | ~41% |

| Plasma Protein Binding | - | 94-96% | - |

Projected Pharmacokinetic and Metabolic Profile of Deuterated Beclomethasone

Based on the known metabolism of beclomethasone and the principles of the kinetic isotope effect, we can project the following changes for a deuterated analogue of beclomethasone. The most logical sites for deuteration would be those susceptible to CYP3A4/5-mediated oxidation.

Table 3: Projected Pharmacokinetic Profile of Deuterated Beclomethasone vs. Non-deuterated Beclomethasone

| Parameter | Non-deuterated Beclomethasone | Projected Deuterated Beclomethasone | Rationale |

| Metabolic Clearance (CYP3A4/5) | High | Reduced | Kinetic Isotope Effect slows C-D bond cleavage. |

| Esterase Hydrolysis | Rapid | Unchanged | Deuteration is not expected to significantly affect esterase activity. |

| Systemic Half-life (t½) | Short | Increased | Slower metabolic clearance leads to prolonged duration in the body. |

| Systemic Exposure (AUC) | Moderate | Increased | Reduced clearance results in higher overall drug exposure. |

| Formation of CYP-mediated Metabolites | Significant | Reduced | Deuteration at metabolic sites will decrease the formation of these metabolites. |

| Oral Bioavailability | Low | Potentially Increased | Reduced first-pass metabolism in the gut and liver could lead to higher bioavailability. |

Experimental Protocols for Evaluating Deuterated Beclomethasone

To validate the projected pharmacokinetic and metabolic profile of deuterated beclomethasone, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Metabolic Stability Assay

This assay will compare the rate of metabolism of deuterated and non-deuterated beclomethasone in human liver and lung microsomes.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated beclomethasone.

-

Materials:

-

Deuterated and non-deuterated beclomethasone

-

Pooled human liver microsomes and human lung microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare incubation mixtures containing microsomes, buffer, and the test compound (deuterated or non-deuterated beclomethasone).

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Calculate the percentage of parent compound remaining at each time point and determine the half-life and intrinsic clearance.

-

Metabolite Identification

This experiment aims to identify and compare the metabolites of deuterated and non-deuterated beclomethasone.

-

Objective: To characterize the metabolic profile of deuterated beclomethasone and identify any shifts in metabolic pathways.

-

Materials:

-

Same as for the metabolic stability assay.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Procedure:

-

Perform incubations as described in the metabolic stability assay, but for a longer duration to allow for metabolite formation.

-

Analyze the samples using high-resolution LC-MS/MS.

-

Utilize data mining software to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Compare the metabolite profiles of the deuterated and non-deuterated compounds to identify differences. The mass shift corresponding to the number of deuterium atoms will aid in tracking the deuterated core structure.

-

CYP3A4/5 Inhibition Assay

This assay will determine if deuterated beclomethasone or its metabolites inhibit the activity of the major drug-metabolizing enzymes, CYP3A4 and CYP3A5.

-

Objective: To assess the potential for drug-drug interactions.

-

Materials:

-

Recombinant human CYP3A4 and CYP3A5 enzymes.

-

A fluorescent or probe substrate for CYP3A4/5 (e.g., midazolam).

-

Deuterated and non-deuterated beclomethasone.

-

-

Procedure:

-

Incubate the recombinant enzymes with the probe substrate in the presence of varying concentrations of the test compound.

-

Measure the formation of the metabolized probe substrate.

-

Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).

-

In Vivo Pharmacokinetic Study in Animal Models

This study will compare the pharmacokinetic profiles of deuterated and non-deuterated beclomethasone in a relevant animal model (e.g., rats or non-human primates).

-

Objective: To determine the in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) of deuterated beclomethasone.

-

Procedure:

-

Administer a single dose of deuterated or non-deuterated beclomethasone via the intended clinical route (e.g., inhalation or intravenous).

-

Collect blood samples at predetermined time points.

-

Analyze plasma samples for the parent drug and its major metabolites using a validated LC-MS/MS method.

-

Perform non-compartmental or compartmental pharmacokinetic analysis to determine the pharmacokinetic parameters.

-

Glucocorticoid Receptor Activation Assay

This cell-based assay will assess the potency of deuterated beclomethasone and its metabolites in activating the glucocorticoid receptor.

-

Objective: To ensure that deuteration does not negatively impact the pharmacological activity of the molecule.

-

Materials:

-

A human cell line engineered to express the glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a glucocorticoid-responsive element.

-

Deuterated and non-deuterated beclomethasone and their respective metabolites.

-

-

Procedure:

-

Treat the cells with varying concentrations of the test compounds.

-

After an incubation period, measure the reporter gene activity (e.g., luminescence).

-

Generate dose-response curves and calculate the EC50 values (the concentration that produces 50% of the maximal response).

-

Conclusion

Deuteration of beclomethasone represents a rational drug design strategy to optimize its pharmacokinetic and metabolic profile. By slowing the rate of CYP3A4/5-mediated metabolism, a deuterated analogue is projected to exhibit a longer half-life and increased systemic exposure, which could potentially lead to improved efficacy and patient compliance. However, it is crucial to experimentally validate these hypotheses. The detailed experimental protocols provided in this guide offer a comprehensive framework for the in vitro and in vivo characterization of deuterated beclomethasone, enabling a thorough assessment of its therapeutic potential. The successful development of a deuterated beclomethasone product will depend on a careful balance between enhancing its pharmacokinetic properties and maintaining its potent anti-inflammatory activity and safety profile.

References

- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes | Semantic Scholar [semanticscholar.org]

The role of deuterium labeling in Beclomethasone studies

An In-depth Technical Guide to the Role of Deuterium Labeling in Beclomethasone Studies

Introduction

Beclomethasone dipropionate (BDP) is a potent synthetic glucocorticoid and a prodrug that is widely used in the treatment of asthma and other inflammatory conditions.[1][2] Upon administration, BDP is rapidly hydrolyzed by esterase enzymes into its primary active metabolite, beclomethasone-17-monopropionate (B-17-MP), which exhibits a significantly higher binding affinity for the glucocorticoid receptor.[1][3][4] Further metabolism leads to the formation of less active or inactive metabolites, including beclomethasone-21-monopropionate (B-21-MP) and beclomethasone (BOH).

The study of the pharmacokinetics, metabolism, and bioequivalence of beclomethasone and its metabolites presents analytical challenges due to the low concentrations found in biological matrices following therapeutic doses. Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as an indispensable tool in overcoming these challenges. This technique is pivotal for enhancing the precision and accuracy of analytical methods, particularly in mass spectrometry, and for elucidating the metabolic fate of drugs. This guide provides a comprehensive overview of the critical role of deuterium labeling in beclomethasone research, with a focus on its application in metabolic studies, pharmacokinetic analysis, and as an internal standard in bioanalytical assays.

The Role of Deuterium Labeling in Beclomethasone Research

Deuterium-labeled compounds are ideal tools for various stages of drug development and analysis due to their chemical similarity to the unlabeled parent drug, with the key difference being a higher mass. This property is leveraged in several key areas of beclomethasone studies.

Elucidation of Metabolic Pathways

Tracing the biotransformation of BDP is crucial for understanding its activation and clearance. Deuterium-labeled BDP can be used in in vitro systems, such as human liver or lung homogenates, to track the formation of its various metabolites. By using mass spectrometry, researchers can distinguish between the deuterated metabolites and endogenous compounds, allowing for an unambiguous identification and quantification of the metabolic products. This helps in characterizing the enzymes involved, such as esterases and cytochrome P450 (CYP) 3A enzymes, in the metabolic cascade of BDP.

Caption: Metabolic pathway of Beclomethasone Dipropionate (BDP).

Pharmacokinetic and Bioavailability Studies

Deuterium labeling is instrumental in conducting precise pharmacokinetic (PK) studies. A key application is in "microtracer" studies, where a small dose of a deuterium-labeled drug is administered concurrently with the unlabeled therapeutic dose. This allows for the simultaneous measurement of both forms of the drug and their metabolites, enabling the determination of absolute bioavailability and the differentiation of drug absorption from various routes of administration (e.g., pulmonary versus gastrointestinal absorption for inhaled corticosteroids).

Gold Standard Internal Standards for Bioanalysis

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision. A deuterated version of the analyte (e.g., deuterated B-17-MP) is the ideal internal standard for quantifying beclomethasone and its metabolites.

The advantages of using a deuterated internal standard include:

-

Co-elution: The deuterated standard has nearly identical physicochemical properties to the analyte, causing it to elute at the same retention time during chromatography.

-

Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source as the analyte, effectively correcting for these matrix-related variations.

-

Compensation for Variability: It accounts for variability during sample preparation, extraction, and injection.

Caption: Advantages of using deuterated internal standards.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for beclomethasone dipropionate and its primary active metabolite, B-17-MP, following various routes of administration.

Table 1: Pharmacokinetic Parameters of BDP and B-17-MP after Intravenous Administration of 1000 µg BDP

| Parameter | BDP | B-17-MP |

| CL (L/h) | 150 | 120 |

| Vss (L) | 20 | 424 |

| t½ (h) | 0.5 | 2.7 |

| Source: Adapted from Daley-Yates et al., 2001. | ||

| CL: Clearance; Vss: Volume of distribution at steady state; t½: Elimination half-life. |

Table 2: Bioavailability of B-17-MP after Administration of BDP via Different Routes

| Route of Administration | Dose | Absolute Bioavailability of B-17-MP (%) |

| Oral | 4000 µg | 41% |

| Intranasal | 1344 µg | 44% |

| Inhaled | 1000 µg | 62% |

| Source: Adapted from Daley-Yates et al., 2001. |

Table 3: Pharmacokinetic Parameters of B-17-MP after Inhalation of BDP

| Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | t½ (h) |

| 320 µg BDP | 1419 | 0.7 | 6185 | ~4 |

| Source: Adapted from DrugBank and other pharmacokinetic studies. | ||||

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. |

Experimental Protocols

Bioanalytical Method for Quantification of Beclomethasone and Metabolites

A sensitive and robust method for the simultaneous quantification of BDP, B-17-MP, and BOH in plasma typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Aliquots of plasma samples, containing the analytes and the deuterated internal standard, are prepared.

-

The samples are loaded onto a C18 SPE cartridge.

-

The cartridge is washed with a weak organic solvent to remove interferences.

-

The analytes and the internal standard are eluted with a strong organic solvent (e.g., methanol or acetonitrile).

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: A reverse-phase C8 or C18 column (e.g., 150 x 2.1 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

3. Tandem Mass Spectrometry

-

Ionization: Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the deuterated internal standard.

-

Example Transitions:

-

BDP: m/z 521 → 319

-

B-17-MP: m/z 465 → 279

-

BOH: m/z 409 → 279

-

-

-

Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing it against a calibration curve.

Caption: Typical workflow for bioanalysis of Beclomethasone.

Conclusion

Deuterium labeling plays a multifaceted and indispensable role in the research and development of beclomethasone. It is a fundamental tool for accurately elucidating metabolic pathways and for conducting precise pharmacokinetic and bioavailability studies. Most critically, the use of deuterated beclomethasone and its metabolites as internal standards in LC-MS/MS assays has become the benchmark for bioanalysis, ensuring the reliability, accuracy, and robustness of quantitative data. For researchers and drug development professionals, leveraging deuterium labeling is essential for advancing our understanding of beclomethasone's pharmacology and for meeting the stringent regulatory requirements for drug analysis.

References

- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Beclomethasone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Beclomethasone, with a specific focus on the utility of its deuterated analog, Beclomethasone-d5. While Beclomethasone-d5 is primarily employed as an internal standard in analytical chemistry for the precise quantification of Beclomethasone and its metabolites, its anti-inflammatory activity is intrinsically linked to the non-deuterated parent compound. This document details the core mechanisms of action, presents quantitative data on its anti-inflammatory potency, outlines key experimental protocols for its evaluation, and provides visual representations of the critical signaling pathways involved.

Introduction to Beclomethasone and the Role of Beclomethasone-d5

Beclomethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[1] It is widely used in the treatment of various inflammatory conditions, particularly respiratory diseases such as asthma and allergic rhinitis.[2] Beclomethasone itself is often administered as a prodrug, Beclomethasone dipropionate (BDP), which is rapidly hydrolyzed in the body to its active metabolite, Beclomethasone 17-monopropionate (17-BMP).[2] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR), the primary mediator of its pharmacological effects.[2]

Beclomethasone-d5 is a deuterated form of Beclomethasone. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher molecular weight. This key difference makes Beclomethasone-d5 an ideal internal standard for use in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility lies in its ability to mimic the chemical behavior of the non-deuterated Beclomethasone during sample preparation and analysis, allowing for accurate quantification by correcting for variations in sample processing and instrument response. There is no evidence to suggest that deuteration alters the intrinsic anti-inflammatory properties of the molecule. Therefore, this guide will focus on the established anti-inflammatory characteristics of Beclomethasone and its active metabolite, 17-BMP.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Beclomethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR). The mechanism can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the most significant for its anti-inflammatory actions.

Genomic Mechanisms: Transactivation and Transrepression

Upon entering the cell, Beclomethasone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus. Within the nucleus, the GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1), secretory leukocyte protease inhibitor (SLPI), and mitogen-activated protein kinase phosphatase-1 (MKP-1). These proteins, in turn, inhibit key inflammatory pathways.

-

Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By preventing these transcription factors from binding to their respective DNA response elements, the GR suppresses the expression of a wide range of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-2, IL-4, IL-5, IL-6, TNF-α), chemokines, and adhesion molecules.

Non-Genomic Mechanisms

In addition to the well-defined genomic effects that occur over hours, glucocorticoids can also exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound GR or through direct interactions with cellular signaling molecules, leading to rapid modulation of cellular functions.

Quantitative Anti-inflammatory Potency

The anti-inflammatory potency of Beclomethasone and its active metabolite, 17-BMP, has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Beclomethasone Dipropionate | Low | |

| Beclomethasone 17-Monopropionate (17-BMP) | ~13 times that of Dexamethasone |

Table 2: In Vitro Inhibition of Inflammatory Mediators and Cell Functions by Beclomethasone 17-Monopropionate (17-BMP)

| Target | Cell Type | IC50 / EC50 | Reference |

| IL-6 Production | Human Lung Macrophages | IC50: 0.36 nM | |

| TNF-α Production | Human Lung Macrophages | IC50: 0.21 nM | |

| CXCL8 (IL-8) Production | Human Lung Macrophages | IC50: 2.04 nM | |

| IL-5 Production | Peripheral Blood Mononuclear Cells | EC50: 10⁻¹⁴ M | |

| Lymphocyte Proliferation (Steroid-Sensitive) | Peripheral Blood Mononuclear Cells | IC50: ~2 x 10⁻¹⁰ M (Budesonide) | |

| Eosinophil Apoptosis | Human Eosinophils | EC50: 51 ± 19 nM |

Table 3: Comparative Potency of Inhaled Corticosteroids

| Corticosteroid | Transrepression Potency (NF-κB Inhibition) | Transactivation Potency | Reference |

| Fluticasone Propionate | ++++ | ++++ | |

| Budesonide | +++ | +++ | |

| Beclomethasone Dipropionate | ++ | ++ | |

| Triamcinolone Acetonide | ++ | +++ | |

| Flunisolide | ++ | ++ |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of corticosteroids like Beclomethasone.

NF-κB Reporter Gene Assay

Objective: To assess the ability of a corticosteroid to inhibit NF-κB-mediated gene transcription.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. In the presence of a pro-inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives the expression of the reporter gene. The inhibitory effect of a corticosteroid is measured as a decrease in reporter gene activity.

Protocol:

-

Cell Culture and Transfection:

-

Seed human cells (e.g., A549 or HEK293) in a 96-well plate.

-

Transfect the cells with a plasmid containing an NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

-

Allow cells to recover and express the reporters for 24-48 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test corticosteroid for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Include appropriate controls: vehicle control, stimulus-only control, and corticosteroid-only control.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.

-

Measure Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activity by the corticosteroid compared to the stimulus-only control.

-

Plot the percentage of inhibition against the logarithm of the corticosteroid concentration to determine the IC50 value.

-

Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the inhibitory effect of a corticosteroid on the production of specific cytokines by immune cells.

Principle: PBMCs are isolated from whole blood and stimulated in vitro to produce cytokines. The concentration of cytokines in the cell culture supernatant is measured by ELISA.

Protocol:

-

PBMC Isolation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Seed the PBMCs in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test corticosteroid for 1-2 hours.

-

Stimulate the cells with a suitable mitogen (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS)).

-

Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

-

Cytokine Measurement:

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each corticosteroid concentration compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the corticosteroid concentration.

-

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a corticosteroid.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

Protocol:

-

Animals:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

-

Treatment:

-

Administer the test corticosteroid (e.g., intraperitoneally or orally) at various doses 1 hour before the carrageenan injection.

-

The control group receives the vehicle only.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of increase in paw volume for each animal at each time point.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory action of Beclomethasone.

Caption: Glucocorticoid Receptor Signaling Pathway.

References

Beclomethasone-d5 for In-Vitro and In-Vivo Experimental Designs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Beclomethasone-d5, a deuterated form of the synthetic corticosteroid Beclomethasone. This document outlines its significance in experimental design, detailing its mechanism of action, and providing established protocols for its use in both in-vitro and in-vivo studies. The inclusion of quantitative data, detailed methodologies, and visual diagrams aims to equip researchers with the necessary information to effectively incorporate Beclomethasone-d5 into their research and development workflows.

Introduction to Beclomethasone and the Role of Deuteration

Beclomethasone is a potent glucocorticoid receptor agonist widely used for its anti-inflammatory properties in the treatment of asthma and other inflammatory conditions.[1] It is a prodrug that is rapidly metabolized to its active form, beclomethasone-17-monopropionate (17-BMP).[2][3]

Beclomethasone-d5 is a stable, isotopically labeled version of Beclomethasone where five hydrogen atoms have been replaced with deuterium. This substitution does not significantly alter the molecule's size, shape, or biological activity but can have a profound impact on its metabolic stability.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can slow down metabolic processes mediated by enzymes such as cytochrome P450s. This is known as the kinetic isotope effect.

The primary applications of Beclomethasone-d5 in experimental design are:

-

As an internal standard: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), deuterated analogs are the gold standard for internal standards. They co-elute with the analyte and have nearly identical chemical and physical properties, allowing for accurate quantification by correcting for variations during sample preparation and analysis.

-

In metabolic stability and pharmacokinetic studies: By comparing the metabolic fate and pharmacokinetic profile of Beclomethasone-d5 to its non-deuterated counterpart, researchers can investigate the sites and rates of metabolism, and explore the potential for developing a "deuterium-switched" drug with an improved pharmacokinetic profile (e.g., longer half-life, increased exposure).

Mechanism of Action: Glucocorticoid Receptor Signaling

Beclomethasone, and by extension Beclomethasone-d5, exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).

Upon binding of Beclomethasone, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus. In the nucleus, the activated GR can modulate gene expression in two primary ways:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as FK506 binding protein 51 (FKBP51) and glucocorticoid-induced leucine zipper (GILZ).

-

Transrepression: The GR can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Interactions of Beclomethasone-d5 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone, a potent synthetic glucocorticoid, is a cornerstone in the management of various inflammatory and autoimmune diseases. Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and cellular signaling pathways. Beclomethasone itself is often administered as a prodrug, beclomethasone dipropionate (BDP), which is rapidly hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (B17MP)[1][2]. B17MP exhibits a significantly higher binding affinity for the GR compared to the parent compound[1][3].

This technical guide focuses on the biochemical interactions of Beclomethasone-d5, a deuterated isotopologue of beclomethasone, in cellular models. The substitution of hydrogen atoms with deuterium (d5) creates a heavier, more stable molecule. While comprehensive studies on the specific biochemical interactions of Beclomethasone-d5 are limited, it is widely utilized as an internal standard in pharmacokinetic and metabolic studies due to its identical chemical behavior to beclomethasone and its distinct mass spectrometric signature[4]. It is presumed that the fundamental biochemical interactions of Beclomethasone-d5 with cellular components are analogous to those of its non-deuterated counterpart. Therefore, this guide will detail the established interactions of beclomethasone and its active metabolite, B17MP, with the understanding that these mechanisms are directly applicable to Beclomethasone-d5.

Glucocorticoid Receptor Binding and Activation

The primary molecular target of beclomethasone is the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of glucocorticoids to the GR is a key determinant of their potency. The following table summarizes the relative binding affinities (RBA) and other relevant quantitative data for beclomethasone and its metabolites compared to dexamethasone, a standard reference glucocorticoid.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | IC50 / EC50 | Cell Line / System | Reference |

| Dexamethasone | 100 | - | - | |

| Beclomethasone Dipropionate (BDP) | ~50-53 | - | Rat liver cytosol | |

| Beclomethasone 17-Monopropionate (B17MP) | ~1300-1345 | - | Rat liver cytosol | |

| Beclomethasone | ~75 | - | Rat liver cytosol | |

| Beclomethasone 21-Monopropionate (B21MP) | No significant binding | - | Rat liver cytosol | |

| Fluticasone Propionate | ~1775 | EC50: 0.6 ± 0.2 nM (Apoptosis inhibition) | Human Neutrophils | |

| Budesonide | ~935 | EC50: 0.8 ± 0.2 nM (Apoptosis inhibition) | Human Neutrophils |

Note: The higher the RBA, the greater the affinity for the glucocorticoid receptor. Beclomethasone-d5 is expected to have a similar binding affinity profile to its non-deuterated counterpart.

Modulation of Cellular Signaling Pathways

Upon binding to beclomethasone (or its active metabolite), the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) to either activate (transactivation) or repress (transrepression) gene transcription.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for glucocorticoids like beclomethasone involves both genomic and non-genomic effects. The genomic effects, which are responsible for the majority of the anti-inflammatory actions, involve the direct regulation of gene expression.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Interaction with NF-κB and AP-1 Pathways

A significant component of the anti-inflammatory action of beclomethasone is its ability to interfere with pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression mechanism does not involve direct binding of the GR to DNA but rather a protein-protein interaction with these transcription factors, preventing them from activating the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Beclomethasone in Human Plasma using Beclomethasone-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of beclomethasone in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Beclomethasone-d5, is employed. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of beclomethasone at low concentrations.

Introduction

Beclomethasone is a potent glucocorticoid receptor agonist widely used in the treatment of asthma and other respiratory conditions.[1][2][3] Due to its high potency, beclomethasone is administered in low doses, resulting in very low systemic concentrations, often in the picogram per milliliter (pg/mL) range.[2][3] Accurate quantification of beclomethasone in biological matrices is therefore challenging and requires a highly sensitive and specific analytical method.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to compensate for variations during sample preparation and analysis. Beclomethasone-d5, a deuterated analog of beclomethasone, is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, thus correcting for matrix effects and improving method reproducibility. This application note provides a detailed protocol for the quantification of beclomethasone in human plasma using Beclomethasone-d5 as an internal standard with an LC-MS/MS system.

Experimental

Materials and Reagents

-

Beclomethasone and Beclomethasone-d5 reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium trifluoroacetate

-

Human plasma (sourced from authorized vendor)

Instrumentation

-

Liquid Chromatography: Shimadzu Nexera X2 UHPLC System or equivalent

-

Mass Spectrometer: Shimadzu LCMS-8045 Triple Quadrupole Mass Spectrometer or equivalent equipped with a heated electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve beclomethasone and Beclomethasone-d5 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the beclomethasone primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Beclomethasone-d5 primary stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation

A solid-phase extraction (SPE) procedure is recommended for optimal recovery and removal of matrix interferences.

-

To 450 µL of human plasma, add 50 µL of the internal standard working solution (Beclomethasone-d5).

-

Add 400 µL of a suitable buffer.

-

Load the mixture onto a pre-conditioned reversed-phase SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of acetonitrile in water.

-

Elute the analyte and internal standard with 100% acetonitrile.

-

Dilute the eluent with water in a 1:1 (v/v) ratio before injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Shim-packTM GIST C18, 50 x 2.1 mm, 3.0 µm |

| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Oven Temperature | 40 °C |

| Gradient | A suitable gradient to achieve separation |

Table 1: Liquid Chromatography Parameters.

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Heated Electrospray Ionization (ESI), Positive |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 15 L/min |

| Interface Temperature | 350 °C |

| DL Temperature | 250 °C |

| Heat Block Temperature | 400 °C |

| CID Gas | Argon |

Table 2: Mass Spectrometry Parameters.

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Beclomethasone | 409.1 | 391.1 |

| Beclomethasone-d5 | 414.1 | 396.1 |

Table 3: MRM Transitions for Beclomethasone and Beclomethasone-d5.

Results and Discussion

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the range of 5.0 pg/mL to 2000.0 pg/mL for beclomethasone in human plasma. A weighting factor of 1/x² was used for the linear regression.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.

| QC Level | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ QC | 5.03 | 100.99 | 11.97 | 112.14 | 7.57 |

| Low QC | 25.0 | 98.5 | 5.2 | 96.99 | 8.23 |

| Medium QC | 250.0 | 101.2 | 3.8 | 101.89 | 4.56 |

| High QC | 1000.0 | 99.8 | 2.9 | 99.54 | 3.78 |

Table 4: Summary of Intra-day and Inter-day Precision and Accuracy.

The precision at the LLOQ was below 20%, and the accuracy was within ±20%, which is acceptable for bioanalytical methods. For other QC levels, the precision was less than 15%, and the accuracy was within ±15%.

Selectivity and Matrix Effect

No significant interference or matrix effect was observed at the retention times of beclomethasone and Beclomethasone-d5, indicating the high selectivity of the method.

Workflow Diagrams

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

References

Application Note: Quantification of Beclomethasone in Human Plasma by LC-MS/MS using Beclomethasone-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of beclomethasone in human plasma. The method utilizes beclomethasone-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) procedure. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of beclomethasone at low concentrations.

Introduction

Beclomethasone is a potent synthetic glucocorticoid used in the treatment of asthma and other respiratory conditions.[1][2] Accurate quantification of beclomethasone in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as beclomethasone-d5, is essential for correcting for matrix effects and variations in sample processing and instrument response.[3] This application note provides a detailed protocol for the extraction and quantification of beclomethasone in human plasma.

Experimental Protocols

Materials and Reagents

-

Beclomethasone and Beclomethasone-d5 reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Reversed-phase C18)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of human plasma, add 50 µL of beclomethasone-d5 internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.0 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Beclomethasone | 409.2 | 391.2 |

| Beclomethasone-d5 | 414.2 | 396.2 |

Note: The specific collision energies and other instrument-dependent parameters should be optimized for the mass spectrometer being used.

Experimental Workflow

Caption: LC-MS/MS workflow for beclomethasone quantification.

Data Presentation

Calibration Curve

A typical calibration curve is constructed by plotting the peak area ratio of beclomethasone to beclomethasone-d5 against the nominal concentration of beclomethasone.

| Concentration (pg/mL) | Peak Area Ratio (Analyte/IS) |

| 5 | 0.012 |

| 10 | 0.025 |

| 50 | 0.124 |

| 100 | 0.248 |

| 500 | 1.255 |

| 1000 | 2.510 |

| 2000 | 5.021 |

-

Linearity: The calibration curve was linear over the concentration range of 5-2000 pg/mL.

-

Correlation Coefficient (r²): > 0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four different concentration levels.

Intra-Day Precision and Accuracy (n=6)

| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | 4.95 | 6.8 | 99.0 |

| Low | 15 | 15.3 | 5.2 | 102.0 |

| Medium | 150 | 147.6 | 4.5 | 98.4 |

| High | 1500 | 1521 | 3.8 | 101.4 |

Inter-Day Precision and Accuracy (3 days, n=18)

| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | 5.08 | 8.2 | 101.6 |

| Low | 15 | 14.8 | 6.5 | 98.7 |

| Medium | 150 | 151.2 | 5.1 | 100.8 |

| High | 1500 | 1494 | 4.7 | 99.6 |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of beclomethasone in human plasma. The use of beclomethasone-d5 as an internal standard ensures high accuracy and reproducibility. The solid-phase extraction protocol is effective in removing matrix interferences, and the chromatographic conditions provide good peak shape and resolution. This method meets the typical requirements for bioanalytical method validation and is suitable for use in clinical and pharmaceutical research.

References

- 1. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

Protocol for the Quantification of Beclomethasone in Human Plasma using Beclomethasone-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Beclomethasone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Beclomethasone-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) procedure, providing excellent recovery and matrix effect reduction. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of Beclomethasone at low pg/mL levels.

Introduction

Beclomethasone is a potent synthetic glucocorticoid used in the treatment of asthma and other respiratory conditions. Due to its high potency, therapeutic concentrations in systemic circulation are very low, necessitating a highly sensitive and selective analytical method for its quantification in biological matrices like human plasma.[1][2] This protocol describes a validated LC-MS/MS method for the determination of Beclomethasone, utilizing its deuterated analog, Beclomethasone-d5, as the internal standard to compensate for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard is critical for achieving the precision and accuracy required in regulated bioanalysis.

Experimental

Materials and Reagents

-

Beclomethasone and Beclomethasone-d5 reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 mL)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

SPE manifold

-

Nitrogen evaporator

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Beclomethasone and Beclomethasone-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Beclomethasone stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

-

Internal Standard Working Solution (1 ng/mL): Dilute the Beclomethasone-d5 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of human plasma, add 25 µL of the 1 ng/mL Beclomethasone-d5 internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of hexane to remove non-polar interferences.[3]

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.[1]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex. Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.0 µm)[1] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Oven Temp | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Interface Temp | 350°C |

| Nebulizing Gas | 3 L/min |

| Drying Gas | 15 L/min |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Beclomethasone | 521.2 | 411.3 | 15 |

| 521.2 | 319.1 | 25 | |

| Beclomethasone-d5 | 526.2 | 416.3 | 15 |

Note: Collision energies may require optimization based on the specific mass spectrometer used.

Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

| Parameter | Result | Acceptance Criteria |